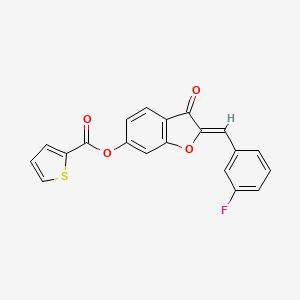

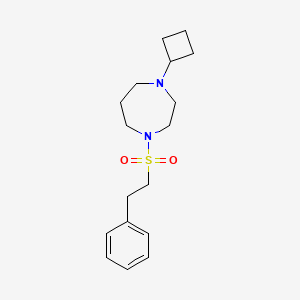

![molecular formula C10H7N3O5 B2779752 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide CAS No. 3805-47-8](/img/structure/B2779752.png)

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide” is a compound with the CAS Number: 3805-47-8 . It has a molecular weight of 249.18 . The compound is also known as N’-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide .

Synthesis Analysis

The synthesis of similar compounds involves various techniques such as single crystal X-ray diffraction, NMR, FT-IR, UV–Vis spectroscopic techniques . The synthesis of furan-based amide derivatives has been investigated and found to have anti-microbial, antihypertensive, and anti-diabetes mellitus properties .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . Computational chemistry has been used to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational chemistry to understand their global reactivity and charge transfer property . The molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Applications De Recherche Scientifique

Antibacterial Activity

A series of compounds, including those bearing the furan and pyrazole scaffolds similar to N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide, were synthesized to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds, designed as Nitrofurantoin® analogues, showed promising antibacterial activities, highlighting the potential of such molecules in treating urinary tract infections and other bacterial diseases (Hassan et al., 2020).

Antimicrobial and Antioxidant Activity

Research on nitrofuran derivatives, including structures similar to this compound, has revealed their potential as antimicrobial and antioxidant agents. A study focused on synthesizing various Schiff bases and azetidinone derivatives from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate demonstrated significant antimicrobial and antioxidant activities, further emphasizing the chemical's relevance in developing new therapeutic agents (Devi et al., 2010).

Antitubercular and Antibacterial Agents

Another area of application for this compound derivatives is in the development of antitubercular and antibacterial agents. A study introduced a series of 2-aminothiazole conjugated nitrofuran derivatives, which exhibited potent activity against Mycobacterium tuberculosis and Staphylococcus aureus. These findings underline the importance of structural modifications in enhancing the antimicrobial efficacy of nitrofuran derivatives (Ran et al., 2016).

Synthesis and Characterization of Complexes

The interaction of nitrofurans with transition metals has been explored to create complexes with enhanced antimicrobial properties. Studies on the complexation of nitrofurans with palladium and cobalt revealed new properties, such as increased ability to interact with nucleic acids and enhanced antimicrobial activities. These investigations contribute to our understanding of how chemical modifications can improve the therapeutic potential of nitrofuran derivatives (Safronova et al., 2000).

Corrosion Inhibition

Apart from their biological applications, compounds structurally related to this compound have been studied for their corrosion inhibition capabilities. Research on heterocyclic semicarbazones showed that these compounds could effectively protect carbon steel surfaces in acidic environments, demonstrating the versatility of nitrofuran derivatives in industrial applications as well (Palayoor et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of N’-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE, also known as N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide, are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Biochemical Pathways

The affected pathways include the aerobic and anaerobic degradation of glucose and pyruvate . The compound’s interaction with its targets leads to the inhibition of these pathways, disrupting the energy production in the bacterial cells .

Pharmacokinetics

Like other nitrofuran compounds, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .

Result of Action

The result of the compound’s action is the disruption of energy production in bacterial cells, leading to their death . This makes it an effective antibacterial agent.

Orientations Futures

Future directions could involve the development of new strategies for a faster and more cost-effective process focusing on analyzing so-called older antibiotics . Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism .

Propriétés

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGETJHRMEBKE-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)

![N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2779683.png)

![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)